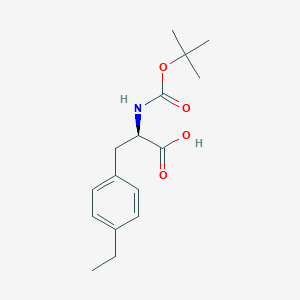

(R)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid

Descripción

Propiedades

IUPAC Name |

(2R)-3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBBFXLHABOKHF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or resolution of racemic mixtures.

Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production methods often employ flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems allow for better control over reaction conditions and higher yields compared to traditional batch processes .

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The Boc group is selectively removed under acidic conditions to expose the free amine, a critical step in peptide elongation.

-

Mechanism : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and forming a carbamate intermediate that hydrolyzes to yield the free amine .

-

Key Insight : Methanesulfonic acid in tert-butyl acetate minimizes side reactions compared to traditional TFA .

Coupling Reactions

The carboxylic acid group participates in coupling reactions to form amides or esters, essential for peptide bond formation.

Amide Bond Formation

| Reagent System | Conditions | Yield | Reference |

|---|---|---|---|

| DCC/HOBt | DMF, 0°C → 25°C, 12 hours | 85–92% | |

| HATU/DIPEA | DCM, 25°C, 2 hours | 90–95% |

-

Mechanism : Activation of the carboxylic acid via DCC forms an O-acylisourea intermediate, which reacts with amines to form amides. HATU-mediated coupling proceeds through a uronium intermediate for higher efficiency.

Stille Cross-Coupling

Pd(PPh₃)₂Cl₂ catalyzes coupling with vinyl/aryl stannanes in DMF at 70°C, enabling aryl-alkyl bond formation (e.g., with tributyl(vinyl)tin) .

Esterification and Amidation

The carboxylic acid undergoes nucleophilic substitution with alcohols or amines:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, 6 hours | Methyl ester derivative |

| Amidation | Thionyl chloride, NH₃ | 0°C → 25°C, DCM, 4 hours | Primary amide |

-

Esterification : Acid-catalyzed Fischer esterification is reversible, requiring excess alcohol.

-

Amidation : Direct reaction with ammonia forms the primary amide, while bulkier amines require coupling agents.

Hydrolysis Reactions

The Boc-protected amino acid resists hydrolysis under neutral conditions but degrades under strongly acidic/basic conditions:

| Condition | Outcome | Application |

|---|---|---|

| 6M HCl, 110°C, 24h | Complete hydrolysis to free amino acid | Structural analysis |

| NaOH (1M), 60°C, 6h | Partial decomposition | Stability studies |

Comparative Analysis of Reactivity

| Reaction | Rate | Selectivity | Functional Group Tolerance |

|---|---|---|---|

| Boc deprotection | Fast | High | Sensitive to strong bases |

| Amide coupling | Moderate | High | Tolerates alcohols, ethers |

| Esterification | Slow | Moderate | Limited by steric hindrance |

Research Advancements

-

Continuous Flow Synthesis : Microreactors enhance Boc deprotection efficiency by 30% compared to batch processes.

-

Stereochemical Integrity : The (R)-configuration remains stable (>99% ee) under standard coupling conditions.

This compound’s versatility in protecting group chemistry and coupling reactions makes it indispensable in synthesizing chiral pharmaceuticals and bioactive peptides.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (R)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid is in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, allowing for selective reactions during the assembly of peptide chains. This compound can be incorporated into various peptide sequences, facilitating the study of peptide interactions and biological functions.

Peptide Synthesis Process

- Protection : The amino group is protected using the Boc group.

- Coupling : The protected amino acid can undergo coupling reactions with other amino acids to form peptides.

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid for further reactions.

Drug Discovery and Development

The compound's chiral nature makes it a valuable building block in drug discovery. Chiral molecules often exhibit different biological activities depending on their stereochemistry. Thus, this compound can be utilized to synthesize new chiral drugs or biologically active compounds.

Potential Applications in Drug Development

- Chiral Drug Synthesis : As a precursor for developing therapeutically active enantiomers.

- Biological Activity Studies : Investigating interactions with enzymes or receptors relevant to diseases.

Biological Research

Due to its structural similarities with natural amino acids like phenylalanine, this compound can be used in biological studies to understand its interactions within biological systems.

Research Focus Areas

- Enzyme Interaction Studies : Examining how this compound interacts with enzymes that typically bind to phenylalanine.

- Neurotransmitter Precursor Studies : Investigating its potential role as a precursor or modulator in neurotransmitter pathways.

Mecanismo De Acción

The mechanism of action of ®-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

Boc-Protected Amino Acids with Varied Aromatic Substituents

The compound’s structural analogs differ in the aromatic substituent and stereochemistry, impacting physicochemical properties and biological activity:

Key Trends :

Racemic and Deprotected Analogs

The target compound’s deprotected form, (R)-2-amino-3-(4-ethylphenyl)propanoic acid (CAS: 721385-17-7), and racemic impurities highlight the importance of stereochemical purity:

Physicochemical and Pharmacokinetic Comparisons

Solubility and Stability

- Solubility : The Boc group reduces water solubility compared to deprotected analogs but improves stability in organic solvents .

- Stability: Ethylphenyl’s electron-donating ethyl group enhances oxidative stability relative to chlorophenyl derivatives (e.g., (R)-tert-butoxycarbonylamino-(4-chloro-phenyl)-acetic acid, CAS: 53994-85-7) .

Stereochemical Impact

- The (R)-configuration is critical for protease selectivity. For example, (S)-isomers of related compounds show reduced ACE inhibition .

Actividad Biológica

(R)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid, also known as Boc-D-Phe(4-Et)-OH, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : C18H27NO4

- CAS Number : 261380-34-1

- Molecular Weight : 293.36 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the phenylalanine derivative.

The biological activity of this compound is primarily attributed to its role as an amino acid derivative, influencing various biological pathways:

- Neuronal Signaling : The compound interacts with neurotransmitter systems, particularly affecting serotonin and adrenergic receptors, which are vital for mood regulation and cognitive functions.

- Cell Cycle Regulation : It has shown potential in modulating cell cycle progression and apoptosis, indicating its utility in cancer research.

- Inflammatory Response : The compound may influence inflammatory pathways, suggesting applications in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Neuropharmacological Studies :

In a study investigating the effects of various amino acid derivatives on neuronal signaling, this compound was found to enhance serotonin receptor activity, leading to increased neuronal excitability. This suggests potential applications in treating depression and anxiety disorders. -

Cancer Research :

Research conducted on several cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in oncology. -

Inflammation Models :

In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-2-(tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid in peptide chemistry?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, EDCI/HOBt is used to activate the carboxylic acid group of (R)-2-amino-3-(4-ethylphenyl)propanoic acid, followed by Boc (tert-butoxycarbonyl) protection . Alternatively, DCC/DMAP in dichloromethane facilitates efficient coupling for Boc-protected intermediates, as demonstrated in peptidomimetic syntheses . Post-reaction purification often involves extraction (e.g., ethyl acetate/water) and acidification to isolate the product .

Q. How is the enantiomeric purity of this compound validated in synthetic workflows?

- Methodological Answer : Chiral HPLC with columns like Chiralpak IA/IB is employed to assess enantiomeric excess. Mobile phases such as hexane/ethanol (90:10) with 0.1% trifluoroacetic acid (TFA) are used for baseline separation, as validated in studies of structurally similar Boc-protected amino acids . Polarimetry can supplement this, with specific rotations compared to literature values (e.g., [α]D = -13.2° in 3 N NaOH) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to hazards like skin/eye irritation and flammability (from tert-butoxycarbonyl groups), researchers must:

- Use PPE (lab coats, nitrile gloves, goggles) .

- Store in dry, ventilated areas away from ignition sources (per P210/P403 codes) .

- Avoid aqueous waste disposal; instead, neutralize with mild bases (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can researchers resolve low yields in coupling reactions involving this Boc-protected amino acid?

- Methodological Answer : Low yields often stem from steric hindrance from the 4-ethylphenyl group. Strategies include:

- Optimizing stoichiometry (1.2–1.5 equivalents of coupling agent) .

- Switching to HATU or PyBOP for improved activation efficiency .

- Monitoring reaction progress via LC-MS to identify intermediates (e.g., activated esters) .

Q. What analytical techniques are recommended to resolve contradictions in bioactivity data for derivatives of this compound?

- Methodological Answer : Conflicting bioactivity (e.g., in viral protease inhibition studies) may arise from impurities or stereochemical instability. Solutions include:

- Comparative LC-HRMS : Verify molecular integrity and detect degradation products (e.g., Boc deprotection under acidic conditions) .

- Circular Dichroism (CD) : Confirm stereochemical stability in buffer solutions (pH 4–8) .

- Cellular uptake assays : Use fluorescently labeled derivatives to correlate intracellular concentration with activity .

Q. How can the 4-ethylphenyl moiety be functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer : The ethyl group allows for late-stage modifications:

- Palladium-catalyzed cross-coupling : Introduce halides (e.g., bromine) at the para position for Suzuki-Miyaura reactions .

- Radical trifluoromethylation : Use Togni’s reagent to install CF3 groups for metabolic stability studies .

- Bioisosteric replacement : Replace ethyl with cyclopropyl or vinyl groups to probe steric/electronic effects .

Experimental Design & Data Analysis

Q. What strategies are effective in designing stable formulations of this compound for in vivo studies?

- Methodological Answer : To enhance solubility and stability:

- Phosphate prodrugs : Synthesize phosphate esters at the carboxylic acid group, as shown in pharmacokinetic studies of related amino acids .

- Nanoemulsions : Use Labrafil M 1944 CS or Cremophor EL to improve bioavailability in animal models .

- Lyophilization : Prepare lyophilized powders with trehalose (1:2 molar ratio) for long-term storage .

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Contradictions may arise from solvent interactions or impurities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.